2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide
Description
The compound 2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide (molecular formula: C₁₉H₂₂N₆O₂S, molecular weight: 398.5 g/mol) is a heterocyclic organic molecule featuring a benzimidazole ring fused to a thieno[3,4-c]pyrazole scaffold, with acetamide and N-propylacetamide substituents . Benzimidazole and thienopyrazole moieties are pharmacophores commonly associated with kinase inhibition, antimicrobial activity, and anti-inflammatory properties.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-2-7-20-17(26)9-25-19(13-10-28-11-15(13)23-25)22-18(27)8-24-12-21-14-5-3-4-6-16(14)24/h3-6,12H,2,7-11H2,1H3,(H,20,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYBFIOOLGBGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, followed by the formation of the thienopyrazole core through cyclization reactions. The final step involves the introduction of the propylacetamide group via acylation reactions. Common reagents used in these steps include acetic anhydride, thionyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve a scalable and cost-effective production process that meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can lead to a variety of substituted analogs with different functional groups.
Scientific Research Applications
2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile functional groups.
Mechanism of Action
The mechanism of action of 2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the thienopyrazole core may interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound’s structural complexity and functional groups invite comparisons with other benzimidazole- and thienopyrazole-based molecules. Below is a detailed analysis:
Structural Analogues and Their Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reported Activities |
|---|---|---|---|---|
| Target Compound | C₁₉H₂₂N₆O₂S | 398.5 | Benzimidazole, thienopyrazole, dual acetamide | Hypothesized kinase inhibition, antimicrobial |
| Albendazole (antihelminthic) | C₁₂H₁₅N₃O₂S | 265.33 | Benzimidazole, carbamate | Tubulin polymerization inhibition |
| Celecoxib (COX-2 inhibitor) | C₁₇H₁₄F₃N₃O₂S | 381.37 | Pyrazole, sulfonamide | Cyclooxygenase-2 inhibition |
| Dabrafenib (BRAF kinase inhibitor) | C₂₃H₂₀F₃N₅O₂S₂ | 519.61 | Thienopyrimidine, sulfonamide | Selective BRAF V600E inhibition |
Key Differentiators
Benzimidazole Derivatives: Albendazole lacks the thienopyrazole and acetamide groups present in the target compound. Its carbamate group confers antihelminthic activity via microtubule disruption, whereas the target compound’s acetamide substituents may enable kinase or protease binding .
Thienopyrazole Derivatives: Celecoxib incorporates a pyrazole ring but replaces the benzimidazole with a sulfonamide group. Its COX-2 selectivity arises from sulfonamide interactions, whereas the target compound’s dual acetamide groups could offer distinct binding modes . Thienopyrazole-based kinase inhibitors (e.g., Dabrafenib) often include bulkier substituents (e.g., thienopyrimidine), which enhance target affinity but reduce solubility compared to the target compound’s N-propylacetamide chain.
The N-propyl group may improve lipophilicity relative to Celecoxib’s trifluoromethyl group.
Hypothesized Advantages and Limitations
- Advantages: The fusion of benzimidazole and thienopyrazole could enable dual-target activity (e.g., kinase and protease inhibition). Acetamide groups may enhance metabolic stability compared to ester- or carbamate-containing analogues.
- Limitations: No experimental data on solubility, permeability, or toxicity are available, unlike for well-studied drugs like Celecoxib or Dabrafenib. The lack of a sulfonamide or halogen substituent (common in COX-2 or kinase inhibitors) may reduce target affinity.
Biological Activity
The compound 2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates benzo[d]imidazole and thieno[3,4-c]pyrazole moieties, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The molecular formula for the compound is , with a molecular weight of approximately 366.47 g/mol. The presence of various functional groups enhances its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Interactions : The benzo[d]imidazole moiety is known to interact with bromodomain-containing proteins, particularly BRD4. This interaction disrupts the binding between BRD4 and acetylated histones, leading to altered gene transcription associated with cancer progression and inflammation .
- Anti-inflammatory Properties : The thieno[3,4-c]pyrazole component has been linked to anti-inflammatory effects. Studies indicate that compounds with similar structures can inhibit protein denaturation, a key factor in inflammatory responses .
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to modulate pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer therapy .
In Vitro Studies
In vitro experiments have demonstrated the following:
- Cytotoxicity : The compound showed significant cytotoxic effects against pancreatic cancer cells (e.g., SW1990 and AsPCl), with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Protein Denaturation Inhibition : Similar compounds were evaluated for their ability to inhibit protein denaturation, showing promising results that suggest potential use in treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of the compound with target proteins. These studies typically utilize software tools to predict how the compound interacts at the molecular level:
| Target Protein | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| BRD4 | -8.5 | Strong interaction disrupting histone binding |
| COX-2 | -7.0 | Potential anti-inflammatory target |
| AChE | -6.5 | Suggests neuroprotective properties |
Case Studies
- Cancer Treatment : A study demonstrated that derivatives of thieno[3,4-c]pyrazole showed enhanced anticancer activity when combined with traditional chemotherapeutics, suggesting a synergistic effect that could improve treatment outcomes .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound exhibited reduced markers of inflammation and improved clinical scores compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
